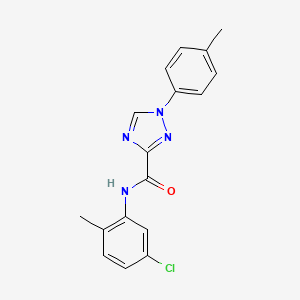![molecular formula C14H19NO3 B13370770 {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid](/img/structure/B13370770.png)
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a cyclopentylamino methyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with cyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
- Phenoxyacetic acid + Cyclopentylamine → this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
- Substitution : The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles.
- Oxidation : Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
- Reduction : Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
- Substitution : Various nucleophiles such as halides, amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound is studied for its potential biological activities, including its effects on cellular processes.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds:
- Phenoxyacetic acid : The parent compound, which lacks the cyclopentylamino methyl substituent.
- MCPA (2-methyl-4-chlorophenoxyacetic acid) : A widely used herbicide with a similar phenoxyacetic acid structure.
- 2,4-D (2,4-dichlorophenoxyacetic acid) : Another herbicide with a similar core structure but different substituents.
Uniqueness: {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid is unique due to the presence of the cyclopentylamino methyl group, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
2-[2-[(cyclopentylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)10-18-13-8-4-1-5-11(13)9-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2,(H,16,17) |
InChIキー |
CLVJOUCEZGRYCZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13370692.png)
![1-(methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13370693.png)


![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370705.png)
![6-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370713.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
![3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370725.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)

![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370734.png)
![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B13370736.png)
![N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine](/img/structure/B13370739.png)
![5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370740.png)
